molecular formula C10H6BrNO2S B2721346 (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 312944-77-7

(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2721346
CAS No.: 312944-77-7
M. Wt: 284.13
InChI Key: BLCHWUBPPGEKBS-VMPITWQZSA-N
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Description

(5E)-5-[(2-Bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione ( 312944-77-7) is a specialized organic compound with the molecular formula C10H6BrNO2S and a molecular weight of 284.13 g/mol . This molecule features a thiazolidine-2,4-dione core structure with a (2-bromophenyl)methylidene substituent at the 5-position, forming a conjugated system with exocyclic double bond in the E-configuration . Its SMILES notation is O=C(NC/1=O)SC1=C/C2=CC=C(Br)C=C2, and it has a computed Polar Surface Area of 71.5 Ų . As a thiazolidinedione derivative, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors and the exploration of structure-activity relationships . The distinct 2-bromo substitution pattern on the phenyl ring provides a synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of diverse analog libraries for biological evaluation. Researchers utilize this compound primarily in investigative studies, including as a key intermediate in the synthesis of potential therapeutic agents. The product is supplied with a minimum purity of 90% and is intended for research purposes only in laboratory settings . Proper handling procedures should be followed, and the material should be stored under appropriate conditions as determined by the researcher. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHWUBPPGEKBS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-bromobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅BrN₂O₃S
  • Molecular Weight : 417.3 g/mol

The structure includes a thiazolidine ring, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione showed effective inhibition against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Properties

Thiazolidine derivatives have been studied for their anti-inflammatory effects. In vitro assays showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250150
IL-6300180

These findings support its potential application in treating inflammatory diseases.

Plant Growth Regulation

There is emerging evidence that thiazolidine compounds can act as plant growth regulators. Studies have shown that this compound promotes root development and enhances nutrient uptake in crops.

Plant Species Root Length Increase (%) Nutrient Uptake Improvement (%)
Tomato2530
Lettuce2025

This indicates its potential as a biostimulant in agriculture.

Polymer Synthesis

The compound can be utilized in synthesizing novel polymers with enhanced properties. Its reactive thiazolidine moiety allows for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.

Case Study: Polymeric Coatings

A recent study explored the use of this compound in creating coatings for industrial applications. The coatings exhibited superior resistance to abrasion and chemical attack compared to traditional materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. For example, in cancer research, it has been shown to induce apoptosis in cancer cells by activating proapoptotic proteins and downregulating antiapoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of TZD derivatives are heavily influenced by substituents on the benzylidene ring and modifications to the thiazolidinedione core. Key analogs include:

Compound Name Substituent(s) Key Structural Features
Target Compound 2-Bromophenyl Bromine at ortho position enhances steric bulk and lipophilicity
5-(4-Methoxybenzylidene) derivative 4-Methoxybenzylidene Electron-donating methoxy group improves solubility
5-(2-Hydroxybenzylidene) derivative 2-Hydroxybenzylidene Intramolecular hydrogen bonding affects planarity
5-(1,3-Benzodioxol-5-ylmethylene) 1,3-Benzodioxole Bicyclic structure enhances π-π interactions
5-(4-Fluorobenzyl) impurity 4-Fluorobenzyl Halogen substitution alters metabolic stability
CID 3087795 2-Thienylmethylene + 2-aminoethyl side chain Enhanced HIV-1 RT inhibition via hydrophobic interactions

Key Observations :

  • Electron-withdrawing groups (e.g., bromine) increase electrophilicity and may enhance receptor binding .
  • Extended conjugated systems (e.g., benzodioxole in ) improve π-stacking with aromatic residues in enzyme active sites.

Pharmacological Activities

Hypolipidemic and Antidiabetic Effects

Thiazolidinediones with para-substituted aryl groups (e.g., 4-methoxy, 4-fluoro) typically exhibit stronger antidiabetic effects than ortho-substituted derivatives .

Antiviral Activity

CID 3087795, a 2-thienylmethylene analog, demonstrated potent HIV-1 reverse transcriptase inhibition (binding energy: -8.69 kcal/mol) via interactions with Val106, Asp185, and Tyr181 residues . The target compound’s bromine substituent may similarly engage hydrophobic pockets in viral enzymes.

Physicochemical Properties

Property Target Compound 5-(4-Methoxybenzylidene) 5-(Benzodioxol-5-ylmethylene)
Molecular Weight 312.18 g/mol 307.34 g/mol 457.33 g/mol
LogP (Predicted) ~2.8 ~2.5 ~3.1
Aqueous Solubility Low Moderate Low
Melting Point 160–165°C (predicted) 83–85°C 178–246°C (dec.)

Insights :

  • Methoxy groups improve solubility but reduce thermal stability (lower melting points) .

Biological Activity

Introduction

The compound (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrNO2SC_{10}H_6BrNO_2S, with a molecular weight of approximately 284.13 g/mol. Its structure features a thiazolidine ring with two carbonyl groups, which are critical for its reactivity and biological properties .

While specific mechanisms for this compound are not fully elucidated, compounds in the thiazolidinedione class often interact with various biological targets, including enzymes involved in glucose metabolism and cancer cell proliferation. They may exert their effects by modulating receptor activity or inhibiting specific enzymes.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of thiazolidinedione derivatives. For instance, a derivative known as 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione exhibited potent cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 µg/mL after 72 hours of incubation. This compound induced apoptosis through mechanisms such as phosphatidylserine externalization and mitochondrial depolarization .

Table 1: Cytotoxicity Data of Thiazolidinedione Derivatives

Compound NameCell LineIC50 (µg/mL)Apoptotic Features
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dioneNCI-H2921.26Phosphatidylserine externalization
This compoundNot specifiedNot availableNot specified

Other Biological Activities

In addition to its anticancer properties, thiazolidinediones have been investigated for their potential anti-inflammatory and antidiabetic effects. The structural characteristics of this compound suggest that it could also interact with pathways involved in inflammation and metabolic regulation .

Case Studies

Case Study 1: Cytotoxicity in Lung Cancer Cells
A study evaluated the cytotoxic effects of various thiazolidinedione derivatives on lung cancer cells. The results demonstrated that compounds with brominated phenyl groups showed enhanced cytotoxicity compared to their non-brominated counterparts. This suggests that halogen substitution may play a crucial role in the biological activity of these compounds .

Case Study 2: Inhibition of Tyrosinase
Research on related thiazolidinediones indicated their ability to inhibit tyrosinase activity, which is significant for conditions like hyperpigmentation and melanoma. Compounds derived from this class demonstrated IC50 values lower than traditional inhibitors like kojic acid, indicating their potential as effective agents in dermatological applications .

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

The compound is typically synthesized via Knoevenagel condensation , reacting 2-bromobenzaldehyde with thiazolidine-2,4-dione. Key steps include:

  • Reaction Conditions : Reflux in a solvent mixture (e.g., DMF and acetic acid) for 2–4 hours under anhydrous conditions .
  • Catalysts : Use sodium acetate as a base to deprotonate the active methylene group in thiazolidine-2,4-dione, facilitating condensation .
  • Purification : Recrystallize the product from DMF-ethanol or acetic acid to achieve >95% purity .

Q. How can spectroscopic methods confirm the structure of this compound?

  • IR Spectroscopy : Look for characteristic peaks:
  • C=O stretches at ~1735–1740 cm⁻¹ (thiazolidinedione ring).
  • C=C aromatic stretches at ~1595 cm⁻¹ .
    • NMR Analysis :
  • ¹H NMR : A singlet at δ 7.5–8.0 ppm for the exocyclic double bond (CH=C) and aromatic protons from the 2-bromophenyl group .
  • ¹³C NMR : Signals at ~168–170 ppm for carbonyl carbons (C=O) and 130–140 ppm for aromatic carbons .

Q. What solvents and conditions are suitable for recrystallization?

  • Solvent Systems : Use DMF-ethanol (1:2 v/v) or acetic acid for high-yield recrystallization.
  • Temperature : Gradual cooling from reflux to room temperature minimizes impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and X-ray crystallography ) to confirm bond geometries. For example, X-ray crystallography can resolve ambiguities in E/Z isomerism .
  • Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to validate structural assignments .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to enhance binding to biological targets like PPAR-γ .
  • In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against cancer cell lines) and antimicrobial activity via broth microdilution .

Q. How to design experiments for studying structure-activity relationships (SAR)?

  • Variable Substituents : Synthesize analogs with substituents at the 2-bromophenyl or thiazolidinedione positions.
  • Pharmacological Screening : Correlate substituent effects with activity metrics (e.g., IC₅₀, EC₅₀) in target assays.
  • Molecular Docking : Use software like AutoDock to predict interactions with receptors (e.g., PPAR-γ binding pocket) .

Q. What methods ensure reproducibility in scaled-up synthesis?

  • Process Controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust reflux times based on batch size.
  • Quality Checks : Validate purity consistently via HPLC (C18 column, acetonitrile-water mobile phase) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls (e.g., DMSO vehicle).
  • Statistical Validation : Apply ANOVA or t-tests to ensure results are significant (p < 0.05) .

Q. Why might computational predictions of solubility conflict with experimental results?

  • Limitations of LogP : Calculated LogP values (e.g., ~3.4 via XlogP) may not account for crystal packing effects.
  • Experimental Testing : Use shake-flask methods with UV-Vis quantification in buffers (pH 7.4) to measure solubility .

Methodological Resources

  • Spectral Data : Reference PubChem entries for IR/NMR benchmarks .
  • Crystallography : Consult Acta Crystallographica Section E for structural templates .
  • Biological Assays : Follow protocols from Indian Journal of Pharmaceutical Sciences for antimicrobial testing .

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